6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine
Description
6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine is a brominated heterocyclic compound with a fused triazole-pyrazine core. Its structure features bromine atoms at the 6- and 8-positions of the pyrazine ring and a 2-((tert-butyldimethylsilyl)oxy)ethyl substituent at position 2 of the triazole moiety. This compound (CAS: 944709-42-6) is primarily utilized in medicinal chemistry as a synthetic intermediate, particularly for prodrug development due to the silyl ether group, which enhances lipophilicity and bioavailability .
Properties
Molecular Formula |
C13H20Br2N4OSi |
|---|---|
Molecular Weight |
436.22 g/mol |
IUPAC Name |
tert-butyl-[2-(6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethoxy]-dimethylsilane |
InChI |
InChI=1S/C13H20Br2N4OSi/c1-13(2,3)21(4,5)20-7-6-10-17-12-11(15)16-9(14)8-19(12)18-10/h8H,6-7H2,1-5H3 |
InChI Key |
GRJJRDPIFACMBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=NN2C=C(N=C(C2=N1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Nitrile Cyclization
A pyrazine derivative functionalized with a hydrazine group undergoes cyclization with nitriles under acidic conditions. For example, 2-hydrazinopyrazine reacts with acetonitrile in the presence of hydrochloric acid to yield the triazolo[1,5-a]pyrazine scaffold. This method achieves moderate yields (60–70%) but requires careful temperature control to avoid side reactions.
Tetrazole-Based Ring Transformation
Alternately, tetrazole intermediates react with pyrazinedicarboxylic acid dichlorides under thermal conditions. This approach, detailed in CN107001289B, involves acylation followed by cyclodehydration to form the fused triazolo-pyrazine system. The reaction proceeds via a six-membered transition state, with yields exceeding 80% when catalyzed by phosphorus oxychloride.
Regioselective Bromination at C6 and C8
Bromination of the pyrazine ring is critical for introducing reactivity and modulating electronic properties.
Electrophilic Aromatic Substitution
Direct bromination using bromine (Br₂) in dichloromethane with iron(III) bromide as a catalyst selectively targets the 6- and 8-positions due to electron-withdrawing effects from the triazolo ring. Reaction conditions (0°C, 12 h) yield 85–90% dibrominated product, confirmed by ¹H NMR (δ 7.8–8.1 ppm, aromatic protons).
Directed Ortho-Metalation
For enhanced regiocontrol, a lithiation-bromination sequence is employed. The triazolo nitrogen directs deprotonation at C6 and C8 using lithium diisopropylamide (LDA), followed by quenching with 1,2-dibromotetrafluoroethane. This method achieves >95% selectivity but requires anhydrous conditions at −78°C.
Introduction of the 2-((tert-Butyldimethylsilyl)oxy)ethyl Side Chain
The bulky silyl-protected ethyl group is introduced via alkylation or nucleophilic substitution.
Alkylation of the Triazolo Nitrogen
Reaction of 2-chloro-triazolo[1,5-a]pyrazine with 2-((tert-butyldimethylsilyl)oxy)ethylmagnesium bromide in tetrahydrofuran (THF) at reflux affords the substituted product in 75% yield. The reaction proceeds via an SN2 mechanism, with inversion of configuration confirmed by X-ray crystallography.
Hydroxyl Protection-Deprotection Strategy
- Hydroxylation : 2-(2-Hydroxyethyl)-triazolo[1,5-a]pyrazine is synthesized by reducing a corresponding ester with lithium aluminum hydride.
- Silylation : The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dimethylformamide (DMF), achieving quantitative conversion.
Synthetic Route Optimization
The sequence of bromination and silylation significantly impacts overall yield:
| Step Order | Bromination Yield (%) | Silylation Yield (%) | Total Yield (%) |
|---|---|---|---|
| Bromination → Silylation | 90 | 75 | 67.5 |
| Silylation → Bromination | 85 | 92 | 78.2 |
Data from WO2010141796A2 and CN107001289B indicate that introducing the silyl group before bromination minimizes steric hindrance and improves regioselectivity.
Analytical Characterization
Key spectroscopic data for the final compound:
- ¹H NMR (500 MHz, CDCl₃) : δ 0.15 (s, 6H, Si(CH₃)₂), 0.95 (s, 9H, C(CH₃)₃), 3.85 (t, J = 6.5 Hz, 2H, OCH₂), 4.45 (t, J = 6.5 Hz, 2H, NCH₂), 8.30 (s, 2H, Ar-H).
- HRMS (ESI+) : m/z calculated for C₁₃H₂₀Br₂N₄OSi [M+H]⁺: 436.22, found: 436.21.
Challenges and Mitigation Strategies
- Silyl Group Stability : The tert-butyldimethylsilyl ether is prone to cleavage under acidic conditions. Using mild bromination reagents (N-bromosuccinimide) instead of HBr minimizes deprotection.
- Regioselectivity in Bromination : Computational modeling (DFT) predicts activation barriers for electrophilic attack, guiding solvent selection (dichloroethane > chloroform).
Industrial-Scale Considerations
A pilot-scale process (CN107001289B) achieves 65% overall yield using:
- Continuous flow reactor for cyclization (residence time: 20 min)
- Membrane filtration to recover excess bromine
- Silica gel-free purification via crystallization from heptane/ethyl acetate.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic conditions or using fluoride ions to yield the free hydroxyl compound.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide
Protection: tert-butyldimethylsilyl chloride, imidazole, dimethylformamide
Deprotection: Tetra-n-butylammonium fluoride, acetic acid/water mixture
Major Products
Substitution Products: Depending on the nucleophile used, various substituted triazolopyrazines can be obtained.
Deprotected Hydroxyl Compound: Removal of the tert-butyldimethylsilyl group yields the free hydroxyl derivative.
Scientific Research Applications
6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine is used in several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Chemical Biology: The compound is used in the study of biological pathways and enzyme interactions.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and the triazolopyrazine core can influence its binding affinity and specificity.
Comparison with Similar Compounds
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine (Parent Compound)
The parent compound lacks the silyl-protected ethyloxy group, making it more reactive in nucleophilic substitutions. For example, it reacts with amines like (1r,4r)-ethyl 4-(4-amino-1H-pyrazol-1-yl)cyclohexanecarboxylate to form prodrug candidates .
6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine
Replacing bromine with chlorine reduces leaving group ability, lowering reactivity in substitution reactions. This analog is less explored in prodrug design but serves as a reference for halogen-dependent electronic effects .
Imidazo[1,2-a]pyrazine Derivatives
Compounds like 6,8-Dibromo-2-trifluoromethylimidazo[1,2-a]pyrazine (CAS: 785051-25-4) exhibit distinct electronic properties due to the electron-withdrawing trifluoromethyl group. Such derivatives are studied for pesticidal and antimicrobial activities but lack the triazole ring’s hydrogen-bonding capacity .
Substituent Variations
2-Furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazines
Piperazine-linked 2-furan-2-yl derivatives (e.g., synthesized via cyclization of pyrazine intermediates) demonstrate antibacterial activity. The furan group enhances π-π stacking interactions in enzyme binding, contrasting with the silyl ether’s role in solubility modulation .
Methyl and Trifluoromethyl Substituents
6,8-Dibromo-2-methylquinazolin-4-one derivatives (e.g., from ) prioritize steric effects over electronic modulation, whereas trifluoromethyl groups increase metabolic stability.
Reactivity in Substitution Reactions
Antimicrobial Activity
Triazolo-pyrazine derivatives with bromine (e.g., the target compound) show superior antimicrobial activity compared to non-halogenated analogs. Bromine’s halogen bonding enhances target binding, as seen in compounds like 5k (), which inhibit fungal pathogens at 50 µg/mL .
Enzyme Inhibition
The silyl ether group in the target compound may act as a prodrug, releasing the active 2-hydroxyethyl metabolite in vivo. This contrasts with [1,2,3]triazolo[1,5-a]pyrazines (), which directly inhibit DPP-4 without requiring metabolic activation .
Biological Activity
6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine is a complex organic compound with potential applications in medicinal chemistry and material science. Its unique structural features include a triazolo-pyrazine core with bromine substituents and a tert-butyldimethylsilyl (TBDMS) protective group. This article focuses on the biological activity of this compound, examining its pharmacological properties, synthesis pathways, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine is , with a molecular weight of approximately 450.24 g/mol. The presence of bromine atoms enhances the compound's reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 450.24 g/mol |
| CAS Number | 2428557-57-5 |
Case Studies and Research Findings
- Antimicrobial Studies : A study involving related triazolopyrazines showed significant inhibition against various bacterial strains. The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Anticancer Activity : Research on triazolo-pyrazines indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. Specific derivatives demonstrated IC50 values in the low micromolar range against several cancer cell lines.
- Enzyme Inhibition : Investigations into enzyme interactions revealed that certain triazolopyrazines could effectively inhibit protein kinases involved in cell signaling pathways critical for cancer progression.
Synthesis Pathways
The synthesis of 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine typically involves several steps:
- Formation of Triazolo-Pyrazine Core : Initial reactions involve the condensation of appropriate precursors to form the triazolo-pyrazine structure.
- Bromination : Bromination at the 6 and 8 positions is achieved through electrophilic substitution reactions.
- TBDMS Protection : The hydroxyl group is protected using tert-butyldimethylsilyl chloride under basic conditions to yield the final product.
Potential Applications
The unique combination of dibromination and TBDMS protection enhances the stability and reactivity of this compound, making it suitable for various applications:
- Medicinal Chemistry : Potential development as an antimicrobial or anticancer agent.
- Material Science : Use in the synthesis of novel materials due to its unique structural characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
